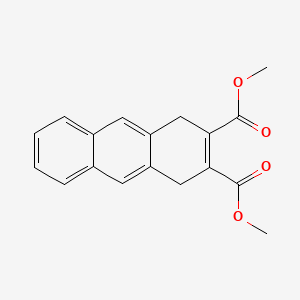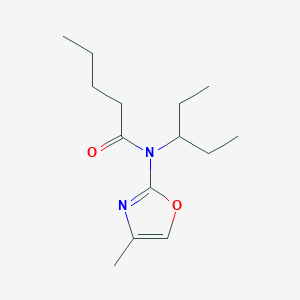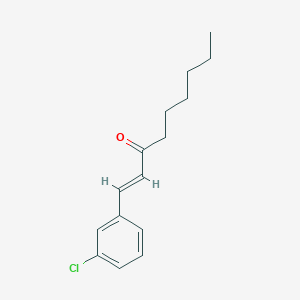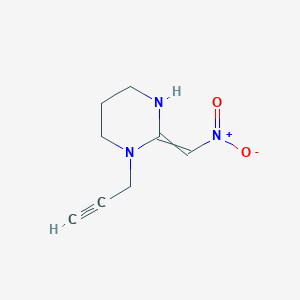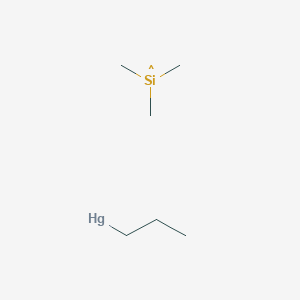
Pubchem_71365250
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71365250 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71365250 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The methods used in industrial production are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_71365250 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Pubchem_71365250 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Pubchem_71365250 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Detailed studies on the molecular targets and pathways involved are essential for understanding its effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
53364-14-0 |
|---|---|
Molekularformel |
C6H16HgSi |
Molekulargewicht |
316.87 g/mol |
InChI |
InChI=1S/C3H9Si.C3H7.Hg/c1-4(2)3;1-3-2;/h1-3H3;1,3H2,2H3; |
InChI-Schlüssel |
LWCIAHLHEKGURF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Hg].C[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


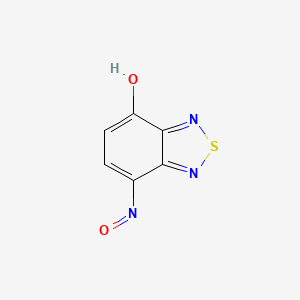
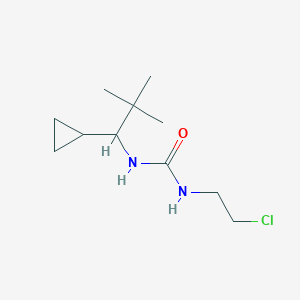
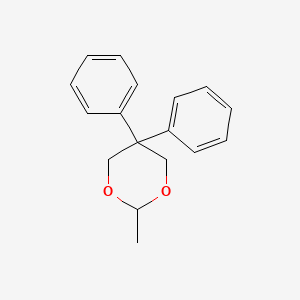
![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B14632158.png)
![3-Bromobicyclo[3.3.1]non-2-en-4-one](/img/structure/B14632163.png)
